molecular formula C23H23N5O3S B2664813 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one CAS No. 852145-41-6

2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2664813
CAS No.: 852145-41-6
M. Wt: 449.53
InChI Key: JREVKQDUTVZXGG-UHFFFAOYSA-N
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Description

2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling molecule in immunoreceptor and integrin signaling pathways. SYK is critically involved in the activation and function of B-cells, mast cells, and macrophages, making it a high-value target for immunological research. This compound acts by competitively binding to the ATP-binding pocket of SYK, thereby suppressing downstream signaling cascades such as the PLCγ, MAPK, and NF-κB pathways. Its primary research value lies in the investigation of autoimmune disorders, allergic responses, and hematological malignancies. For instance, SYK inhibition has been shown to disrupt the pathogenic signaling driving conditions like rheumatoid arthritis and chronic lymphocytic leukemia. Researchers utilize this compound to delineate the role of SYK in cellular processes like proliferation, adhesion, and phagocytosis, providing crucial insights into disease mechanisms and potential therapeutic strategies. The morpholinoethanone moiety contributes to enhanced solubility and cellular permeability, making it a superior tool for in vitro and cell-based assay systems. This product is intended for research purposes by qualified laboratory personnel only. All statements are for informational use and are not intended for product labeling claims.

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3S/c1-30-17-6-4-5-16(13-17)28-22(19-14-24-20-8-3-2-7-18(19)20)25-26-23(28)32-15-21(29)27-9-11-31-12-10-27/h2-8,13-14,24H,9-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREVKQDUTVZXGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and triazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product. The preparation method is designed to be scalable and cost-effective, suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemical Structure and Synthesis

This compound belongs to the class of triazole derivatives , characterized by a unique structural framework that includes indole, triazole, and morpholine moieties. The synthesis of this compound typically involves multi-step organic reactions, which can be optimized using continuous flow reactors to enhance yield and purity. Key steps in the synthesis may include:

  • Formation of the Triazole Ring : Utilizing appropriate precursors to construct the triazole moiety.
  • Introduction of Indole and Morpholine Groups : These groups are incorporated through nucleophilic substitution or coupling reactions.
  • Final Modifications : Adjusting functional groups to enhance biological activity.

Biological Activities

The biological activities of this compound are primarily derived from its triazole structure, which is known for a wide range of pharmacological effects. Research indicates that triazoles exhibit:

  • Antifungal Properties : Triazole derivatives have been shown to possess significant antifungal activity against various strains, including Candida and Aspergillus species. For instance, studies have demonstrated that modifications in the triazole structure can enhance antifungal potency compared to standard agents like fluconazole .
  • Antibacterial Effects : The compound's structure may confer antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives have shown minimum inhibitory concentrations (MICs) comparable to or lower than those of conventional antibiotics, indicating their potential as effective antibacterial agents .
  • Anticancer Activity : Triazole derivatives have also been explored for their anticancer properties. The integration of indole and morpholine groups may enhance interactions with cancer cell targets, promoting apoptosis or inhibiting tumor growth.

Therapeutic Applications

The potential therapeutic applications of 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one can be categorized as follows:

Antimicrobial Agents

Due to its antifungal and antibacterial properties, this compound could be developed into new antimicrobial agents. Its efficacy against resistant strains makes it a candidate for further research in infectious disease treatment.

Anticancer Drugs

The compound's ability to induce cancer cell death positions it as a potential lead in cancer therapy research. Further studies into its mechanism of action could reveal novel pathways for drug development.

Neuroprotective Agents

Given the presence of indole structures known for neuroprotective effects, this compound might also be investigated for applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the promising activities of triazole derivatives similar to this compound:

  • A study indicated that compounds with a similar triazole framework exhibited enhanced antifungal activity compared to traditional agents at concentrations as low as 50 μg/mL .
  • Another research effort focused on the synthesis of various triazole derivatives that demonstrated significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that structural modifications can lead to improved therapeutic profiles .

Mechanism of Action

The mechanism of action of 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The target compound shares structural motifs with several triazole derivatives documented in the literature. Key comparisons include:

Table 1: Structural Comparison of Triazole-Based Derivatives
Compound Name / ID Triazole Substituents Linked Functional Group Key Structural Differences Reference
Target Compound 4-(3-methoxyphenyl), 5-(indol-3-yl) Sulfanyl-ethanone + morpholine Unique combination of indole, methoxy, and morpholine -
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 4-(2,4-difluorophenyl), 5-(sulfonylphenyl) Sulfanyl-ethanone + phenyl Sulfonyl group instead of indole; difluorophenyl substitution
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Dihydropyrazole + indol-3-yl Pyridin-3-yl methanone Pyrazole core instead of triazole; lacks sulfanyl bridge
(E)-1-(1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(ferrocin-2-yl)-prop-2-en-1-one 4-(chloro-fluorophenyl) Ferrocene-linked enone Ferrocene moiety; 1,2,3-triazole isomer
5-Methyl-3,3-bis(morpholin-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one Morpholinyl-substituted indolone Multiple morpholine groups Indolone core; no triazole or sulfanyl group
Key Observations:

Triazole vs. Other Heterocycles : Unlike pyrazole or indolone derivatives (e.g., ), the target compound retains the 1,2,4-triazole core, which is critical for π-π stacking interactions in biological targets.

Sulfanyl Bridge : The -S- linkage distinguishes it from sulfonyl-containing analogs (e.g., ) and may enhance metabolic stability compared to ether or amine bridges.

Morpholine Substitution: The morpholine group is shared with compounds like , which are known for improved solubility and bioavailability.

Physicochemical and Computational Analysis

While experimental data (e.g., solubility, logP) for the target compound are absent, structural similarities allow inferences:

  • Molecular Weight : Estimated to be higher than simpler triazoles (e.g., ) due to the indole and morpholine groups.
  • Hydrogen-Bonding Capacity : The morpholine and indole NH groups may enhance solubility compared to sulfonylphenyl derivatives .
  • Similarity Coefficients : Tanimoto coefficients (commonly used in chemoinformatics ) would highlight low similarity with ferrocene-containing () or pyrazole-based () compounds but higher overlap with morpholinyl-indole derivatives ().

Biological Activity

The compound 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one is a novel triazole derivative that has garnered attention for its diverse biological activities. Its structure integrates several pharmacologically relevant moieties, including indole and morpholine, which contribute to its potential therapeutic applications.

  • Molecular Formula : C₁₉H₂₃N₅O₂S
  • Molecular Weight : 385.5 g/mol
  • CAS Number : 852145-43-8

Antifungal Activity

Research indicates that compounds with triazole structures exhibit significant antifungal properties. For instance, derivatives similar to the compound have demonstrated potent activity against various fungal pathogens:

CompoundMIC (μg/mL)Pathogen
This compound0.0156Candida albicans
Compound 1n0.0156Candida albicans
Compound 30.00097–0.0156C. albicans, C. parapsilosis, C. tropicalis

The compound's antifungal efficacy is attributed to its ability to inhibit the growth of pathogenic fungi, which is crucial given the rising resistance to conventional antifungal agents like fluconazole .

Antibacterial Activity

The triazole scaffold has also shown promise in antibacterial applications. In studies involving various bacterial strains, compounds related to this structure have exhibited notable inhibitory effects:

CompoundMIC (μg/mL)Bacteria
This compound0.125–8S. aureus, E. coli
Compound 30a0.125–8S. aureus, Pseudomonas aeruginosa

These findings suggest that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains .

Anticancer Potential

Recent investigations into the anticancer properties of triazole derivatives have revealed promising results. The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

Cell LineIC₅₀ (μM)Reference
HeLa10
MCF712

These studies indicate that the compound's mechanism of action may involve apoptosis induction and cell cycle arrest, making it a potential candidate for cancer therapy.

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole moiety can inhibit enzymes critical for fungal and bacterial survival.
  • Receptor Modulation : The indole and morpholine components may interact with cellular receptors involved in signaling pathways related to proliferation and apoptosis.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of triazole derivatives that included the target compound. These derivatives were screened against a panel of pathogens and cancer cell lines, demonstrating significant activity and establishing structure–activity relationships (SAR). The results underscored the importance of functional group substitutions in enhancing biological efficacy .

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